Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description
Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C26H32N4O6 and its molecular weight is 496.564. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Pharmacological Activities
Research has shown the synthesis of novel compounds with structural similarities to the chemical structure , aiming to explore their pharmacological potential. For instance, studies have synthesized new heterocyclic compounds with anti-inflammatory and analgesic properties by manipulating related chemical structures. These compounds have shown significant inhibition of cyclooxygenase (COX-1/COX-2) activities, alongside notable analgesic and anti-inflammatory effects, suggesting their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, the synthesis of new 1,2,4-Triazole derivatives and their antimicrobial activities have been explored, with some compounds exhibiting moderate to good activities against various microorganisms, highlighting the potential for developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Advanced Materials and Chemical Interactions
The chemical structure's derivatives have also been investigated for their role in the synthesis of advanced materials. For example, polyamides containing specific functional groups derived from reactions involving similar chemical structures have been synthesized, demonstrating potential applications in materials science due to their solubility and thermal stability properties (Hattori & Kinoshita, 1979). Another study focused on the synthesis of oxadiazole N-Mannich bases, with investigations into their antimicrobial and anti-proliferative activities. These compounds displayed broad-spectrum antibacterial activities and potent anti-proliferative effects against various cancer cell lines, indicating their potential as candidates for further pharmacological evaluation (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).
Molecular Interactions and Pharmacological Effects
The exploration of molecular interactions and the pharmacological effects of compounds structurally related to the query has led to insights into their mechanisms of action. For instance, specific derivatives have been studied for their antagonist activities on cannabinoid receptors, shedding light on molecular interactions critical for developing new therapeutic strategies (Shim, Welsh, Cartier, Edwards, Howlett, 2002).
Properties
IUPAC Name |
methyl 4-(3,4-dimethoxyphenyl)-6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O6/c1-33-19-7-5-6-18(15-19)30-12-10-29(11-13-30)16-20-23(25(31)36-4)24(28-26(32)27-20)17-8-9-21(34-2)22(14-17)35-3/h5-9,14-15,24H,10-13,16H2,1-4H3,(H2,27,28,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZYZGGMIKPMGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC(=CC=C4)OC)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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